1-Phenyl-2-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-2-azaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-3-7-12(8-4-1)13-14(11-15-13)9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADXOGTSKTMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Advanced Characterization Techniques
X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of crystalline compounds, including unit cell dimensions, bond lengths, and bond angles. carleton.edu It is the gold standard for the unambiguous determination of molecular structure and absolute stereochemistry in the solid state.
X-ray Diffraction Analysis of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
While data for the parent compound is not available, structural analysis has been successfully performed on more complex derivatives. A key example is the X-ray diffraction analysis of N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, which has been instrumental in confirming their synthesis and structure. crossref.org
This type of analysis provides unequivocal proof of the spirocyclic core. It confirms the presence of the β-lactam (azetidin-2-one) ring fused at the spiro center to the cyclohexane (B81311) ring. The crystallographic data allow for detailed measurement of the conformation of both rings. Typically, the cyclohexane ring adopts a stable chair conformation to minimize steric strain. The four-membered β-lactam ring is necessarily planar or near-planar. The analysis also defines the relative stereochemistry at the C1 position, showing the specific orientation (axial or equatorial) of the aryl group. This information is critical for understanding structure-activity relationships in medicinal chemistry contexts. crossref.org
Below is an illustrative table of the type of crystallographic data obtained from such an analysis.
| Parameter | Illustrative Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 15.25 |
| c (Å) | 12.30 |
| β (°) | 98.5 |
| Volume (ų) | 1880 |
| Z (molecules/unit cell) | 4 |
| Key Bond Length (C-N) Å | 1.38 (amide) |
| Key Bond Angle (C-spiro-C) | 109.5° |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and multidimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. ipb.pt
¹H NMR Spectral Analysis of Azaspiro[3.5]nonane Derivatives
The ¹H NMR spectrum of an azaspiro[3.5]nonane derivative provides a unique fingerprint of its structure. The signals for the protons on the cyclohexane ring typically appear as complex multiplets in the upfield region (δ 1.5-2.0 ppm), reflecting the various axial and equatorial environments and their spin-spin coupling. univ.kiev.ua The protons on the four-membered azetidine (B1206935) ring resonate at a slightly more downfield region due to the influence of the adjacent nitrogen atom. For example, in derivatives of 7-oxa-2-azaspiro[3.5]nonane, the protons on the carbon adjacent to the nitrogen (C3) and the proton on the substituted carbon (C1) appear in the δ 3.0-4.5 ppm range. univ.kiev.ua The aromatic protons of the phenyl group typically appear as multiplets in the δ 7.2-7.5 ppm range, with the exact chemical shifts and splitting patterns depending on the substitution pattern.
The following table presents representative ¹H NMR chemical shift data for a related oxa-azaspiro[3.5]nonane derivative, illustrating the typical regions for proton resonances. univ.kiev.ua
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity |
| Cyclohexane Ring Protons (-CH₂-) | 1.60 - 1.85 | m |
| Azetidine Ring Protons (-CH₂-N) | 3.39 | ddd |
| Azetidine Ring Proton (-CH-OH) | 4.19 | br. s |
| Tetrahydropyran Ring Protons (-O-CH₂-C-spiro) | 3.70 | d |
| Tetrahydropyran Ring Protons (-O-CH₂-CH₂-C-spiro) | 3.72 - 3.94 | m |
Data derived from tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate. univ.kiev.ua
¹³C NMR Spectroscopic Investigations of Spirocyclic Systems
The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. A key signal in the spectrum of any azaspiro[3.5]nonane derivative is the resonance for the quaternary spiro carbon, which typically appears in the δ 50-60 ppm range. mdpi.com The methylene carbons of the cyclohexane ring are observed in the aliphatic region (δ 20-40 ppm). The carbons of the azetidine ring are shifted downfield due to the electronegativity of the nitrogen atom, generally appearing between δ 45-70 ppm. The aromatic carbons of the phenyl group resonate in the characteristic downfield region of δ 125-145 ppm. mdpi.com
The table below shows typical ¹³C NMR chemical shifts for a related heterocyclic system. mdpi.com
| Carbon Assignment | Chemical Shift (δ ppm) |
| Cyclohexane Ring Carbons (-CH₂-) | ~25 - 40 |
| Spiro Quaternary Carbon (C) | ~55 |
| Azetidine Ring Carbons (-CH₂/CH-) | ~47 - 70 |
| Phenyl Ring Carbons (Ar-C) | ~127 - 140 |
Data derived from N-[1-tert-Butyl-2-oxo-3-phenylimidazolidin-4-ylidene]-methanesulfonamide and related structures. mdpi.com
Multidimensional NMR Techniques in Azaspirocycle Research
Due to the complexity and potential for signal overlap in the 1D spectra of azaspirocycles, multidimensional NMR techniques are essential for unambiguous structural assignment. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton connectivity within the cyclohexane and azetidine rings, allowing for the assignment of adjacent protons. nih.gov
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. nih.gov This powerful technique allows for the definitive assignment of carbon resonances based on the already assigned proton signals, or vice-versa.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons, such as the spiro-carbon, and for linking substituents (like the phenyl group) to the correct position on the spirocyclic core.
Together, these multidimensional experiments provide a complete and unambiguous picture of the molecular structure, confirming the spirocyclic nature and the substitution pattern of 1-Phenyl-2-azaspiro[3.5]nonane and its derivatives.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental composition of a molecule. mdpi.com For this compound, HRMS can distinguish its molecular formula, C₁₄H₁₉N, from other potential formulas with the same nominal mass. The monoisotopic mass of the compound is calculated to be 201.15175 Da. uni.lu HRMS analysis, often using techniques like electrospray ionization (ESI), would measure the mass of protonated adducts ([M+H]⁺) or other adducts with exceptional accuracy, typically within a few parts per million (ppm). mdpi.comnih.gov This level of precision allows for the unambiguous confirmation of the molecular formula.
Predicted mass spectrometry data for various adducts of this compound are presented below.
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 202.15903 |
| [M+Na]⁺ | 224.14097 |
| [M+K]⁺ | 240.11491 |
| [M+NH₄]⁺ | 219.18557 |
| [M]⁺ | 201.15120 |
Data sourced from PubChem predictions. uni.lu
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. libretexts.org While this can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing valuable structural information. libretexts.org
Although an experimental EIMS spectrum for this compound is not widely available, its fragmentation pattern can be predicted based on the known behavior of similar heterocyclic and spirocyclic structures. aip.org Key fragmentation pathways would likely include:
Alpha-Cleavage: The cleavage of bonds adjacent to the nitrogen atom is a common pathway for amines, which would stabilize the resulting cation.
Ring Cleavage: Fragmentation of the cyclobutane and cyclohexane rings. Spirocyclic compounds often exhibit characteristic cleavages of bonds to the spiro carbon. aip.org
Loss of Phenyl Group: Cleavage of the bond connecting the phenyl group to the azaspiro-nonane core.
Retro-Diels-Alder Reactions: Though less common, fragmentation pathways involving the cyclohexane ring could occur.
The analysis of these fragment ions allows for the piecing together of the molecular structure, confirming the connectivity of the phenyl group and the spirocyclic amine framework. In cases where experimental data is scarce, computational methods can be employed to simulate theoretical mass spectra and predict fragmentation mechanisms. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to display several key absorption bands. The presence of a secondary amine (N-H) would give rise to a moderate, sharp absorption band. The phenyl group would be identified by aromatic C-H stretching and C=C ring stretching vibrations. The aliphatic spiro-fused ring system would produce strong C-H stretching bands.
The following table summarizes the expected characteristic IR absorption bands for the compound's primary functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic Rings | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring | C=C Stretch | ~1600, 1500, 1450 | Medium-Strong |
| Amine | C-N Stretch | 1250 - 1350 | Medium |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the aromatic ring and the symmetric C-H stretching of the aliphatic backbone, which often produce strong Raman signals.
Other Characterization Methods (e.g., Powder X-ray Diffraction, Scanning Electron Microscopy)
Beyond spectroscopic methods, other techniques can be used to characterize the solid-state properties of this compound.
Powder X-ray Diffraction (PXRD): If the compound is isolated as a crystalline solid, PXRD is a powerful, non-destructive technique used for phase identification. ucmerced.edu The analysis of the diffraction pattern, which consists of a series of peaks at specific diffraction angles (2θ), can confirm the crystalline nature of the material, identify its specific crystal form (polymorph), and assess its purity. researchgate.net The pattern serves as a unique fingerprint for the crystalline solid.
Scanning Electron Microscopy (SEM): SEM is a microscopy technique used to visualize the surface morphology of a material at high resolution. nih.govaps.org For this compound in its solid form, SEM analysis would provide detailed information about the size, shape, and surface texture of its particles. This is valuable for understanding the physical properties of the bulk material.
Reactivity and Reaction Mechanisms of Azaspiro 3.5 Nonane Derivatives
Mechanistic Investigations of Cyclization Processes in Azaspiro[3.5]nonane Formation
The formation of the 1-phenyl-2-azaspiro[3.5]nonane skeleton can be achieved through a multi-step synthetic pathway starting from chiral N-tert-butanesulfinyl imines. A key strategy involves the diastereoselective addition of an ethyl cycloalkanecarboxylate anion to the imine, followed by reduction of the resulting ester group and a subsequent intramolecular nucleophilic substitution. beilstein-journals.org
The proposed mechanism for this cyclization involves the following key steps:
Nucleophilic Addition: The process initiates with the addition of the enolate of a cycloalkanecarboxylate to the chiral N-sulfinyl imine. The stereoselectivity of this step is directed by the chiral sulfinyl group.
Reduction: The ester functionality in the resulting adduct is then reduced to a primary alcohol, typically using a hydride reducing agent.
Intramolecular Cyclization: The hydroxyl group is converted into a good leaving group (e.g., a tosylate), which is then displaced by the nitrogen atom in an intramolecular nucleophilic substitution reaction to form the azetidine (B1206935) ring of the spirocycle. beilstein-journals.org
Another general approach to the synthesis of azaspiro[3.5]nonane frameworks involves the self-cyclization of a suitably functionalized precursor. For instance, in the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane, a key step is the self-cyclization of an intermediate compound in an inert atmosphere under the action of a base. google.com The kinetics of similar cyclization reactions to form related amide systems have been shown to be subject to general acid catalysis, suggesting a concerted attack by the neutral amine followed by proton transfer. rsc.org
Redox Reactivity and Derivative Formation
The redox chemistry of azaspiro[3.5]nonanes allows for the introduction and modification of functional groups, leading to a diverse range of derivatives.
The oxidation of azaspiro[3.5]nonane derivatives can be selectively targeted to specific functional groups. For example, in derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a BOC-protected alcohol can be efficiently oxidized to the corresponding aldehyde using Dess-Martin periodinane. univ.kiev.ua This reaction is a mild and selective method for the oxidation of primary alcohols to aldehydes.
| Reactant | Oxidizing Agent | Product | Reference |
| BOC-protected 7-oxa-2-azaspiro[3.5]nonane-1-methanol | Dess-Martin periodinane | BOC-protected 7-oxa-2-azaspiro[3.5]nonane-1-carbaldehyde | univ.kiev.ua |
Reduction reactions are crucial for the synthesis and functionalization of azaspirocyclic compounds. Catalytic reduction is a common strategy for the reduction of aromatic nitro groups to their corresponding hydroxylamines or anilines, a reaction that could be applied to nitro-phenyl substituted azaspiro[3.5]nonanes. mdpi.com The choice of catalyst and reaction conditions is critical to achieve selectivity for the desired product.
In the synthesis of spirocyclic amines, the reduction of a nitrile group with lithium aluminum hydride (LiAlH₄) is an effective method. researchgate.net This powerful reducing agent can convert nitriles to primary amines. For the synthesis of this compound itself, a key step is the reduction of an ester group to a primary alcohol, which is a necessary transformation to enable the subsequent cyclization step. beilstein-journals.org
| Functional Group | Reducing Agent | Product Functional Group | Reference |
| Aromatic Nitro Group | Catalytic Hydrogenation | Phenylhydroxylamine/Aniline | mdpi.com |
| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | researchgate.net |
| Ester | Hydride Reducing Agent | Primary Alcohol | beilstein-journals.org |
Substitutional Reactivity within the Spiro[3.5]nonane Core
The spiro[3.5]nonane core can undergo substitution reactions, particularly when activated by adjacent functional groups. For instance, 1-azaspiro[3.5]nona-5,8-diene-2,7-diones react with nucleophiles such as potassium cyanide and organolithium reagents. These reactions proceed via the formation of a p-quinone diphenylmethide intermediate, followed by a 1,6-addition of the nucleophile. rsc.org This reactivity highlights the ability of the spirocyclic framework to transmit electronic effects and undergo conjugate addition reactions.
Furthermore, the synthesis of functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid demonstrates that the core structure can be elaborated with a variety of functional groups, indicating its suitability as a scaffold for chemical diversification. univ.kiev.ua
Radical Reactivity and Functionalization of Azaspirocycles
Radical reactions provide a powerful tool for the functionalization of azaspirocycles, often allowing for C-H functionalization at positions that are unreactive towards ionic chemistry. The study of azaspirocycles in radical C-H functionalization has revealed differences in reactivity and selectivity compared to their non-spirocyclic heterocyclic analogues. researchgate.net
The formation of azaspiro[4.4]nonane derivatives has been achieved through a domino radical bicyclization process. acs.org This reaction involves the formation and capture of alkoxyaminyl radicals, demonstrating the utility of radical intermediates in constructing the spirocyclic skeleton. Radical-mediated trifunctionalization reactions of alkenes, involving radical addition followed by group migration and termination, represent another potential avenue for the complex functionalization of azaspiro[3.5]nonane derivatives containing unsaturated moieties. nih.gov
Enzymatic and Receptor Interaction Mechanisms (focus on chemical binding modes)
While specific enzymatic and receptor interaction data for this compound is not extensively detailed in the provided context, the principles of its chemical binding can be inferred from studies of related spirocyclic and bioactive molecules. The rigid, three-dimensional structure of the azaspiro[3.5]nonane core is a key feature that can enhance binding affinity and selectivity for biological targets by pre-organizing the pharmacophoric elements in a conformationally constrained manner.
Molecular modeling studies of 2,7-diazaspiro[4.4]nonane derivatives as sigma receptor ligands have provided insights into their binding poses. nih.gov These studies suggest that the spirocyclic framework orients substituents in specific vectors that facilitate key interactions with receptor residues. For potent ligands, these interactions can include hydrogen bonds, hydrophobic interactions, and aromatic interactions of the phenyl group.
The interaction of drug molecules with enzymes and receptors is governed by non-covalent forces. For a molecule like this compound, the key binding interactions would likely involve:
Hydrogen Bonding: The nitrogen atom of the azaspiro ring can act as a hydrogen bond acceptor.
Hydrophobic Interactions: The phenyl group and the hydrocarbon backbone of the spirocycle can engage in hydrophobic interactions with nonpolar pockets of a binding site.
Aromatic Interactions: The phenyl ring can participate in π-π stacking or cation-π interactions with aromatic residues of the receptor.
Kinetic studies of other small molecules with enzymes like cholinesterases have shown that potent inhibition can be achieved through a combination of these interactions within the active site. mdpi.com The rigid nature of the azaspiro[3.5]nonane scaffold is expected to reduce the entropic penalty upon binding, potentially leading to higher affinity for its biological targets.
Applications and Advanced Materials Chemistry of Azaspiro 3.5 Nonane Scaffolds
Azaspiro[3.5]nonanes as Versatile Building Blocks in Complex Molecule Synthesis
The azaspiro[3.5]nonane core serves as a foundational structure for the synthesis of more elaborate molecules. Its spirocyclic nature, where two rings share a single carbon atom, imparts a distinct three-dimensionality that is highly sought after in modern drug design, a concept often referred to as "escaping flatland". univ.kiev.ua This structural feature allows for the precise spatial arrangement of functional groups, which can lead to improved pharmacological properties.
Azaspiro[3.5]nonane derivatives are instrumental as precursors in the synthesis of complex organic compounds. For instance, functionalized 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been used to create analogues of the local anesthetic Bupivacaine. univ.kiev.ua The incorporation of this spirocyclic fragment resulted in a compound with comparable activity, lower toxicity, and increased water solubility compared to the original drug. univ.kiev.ua This highlights the potential of using azaspiro[3.5]nonane scaffolds to fine-tune the properties of bioactive molecules.
The synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists further demonstrates their utility as precursors. nih.gov Through optimization of substituents on the piperidine (B6355638) and aryl groups of the scaffold, researchers were able to identify potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rats. nih.gov These examples underscore the role of the azaspiro[3.5]nonane framework as a versatile starting point for developing compounds with diverse functionalities.
Strategic Scaffolds in Advanced Organic Synthesis and Methodology Development
The development of synthetic routes to access azaspiro[3.5]nonane and its derivatives is an active area of research. These scaffolds are not only targets of synthesis but also platforms for developing new synthetic methodologies. The construction of the spirocyclic core itself presents a unique challenge that has driven the innovation of new chemical reactions and strategies. For example, various annulation strategies have been developed for the synthesis of related 2-azaspiro[3.4]octanes, involving the formation of either the cyclopentane (B165970) or the four-membered azetidine (B1206935) ring. researchgate.net
The synthesis of highly functionalized azaspiro[3.3]heptanes with multiple "exit vectors" for substitution showcases the strategic importance of these scaffolds. nih.gov These building blocks provide access to novel molecular architectures that are significant for drug discovery and design. nih.gov The ability to readily functionalize the azaspiro scaffold at various positions allows for the systematic exploration of chemical space and the development of structure-activity relationships.
Exploration of Novel Chemical Space with Azaspiro[3.5]nonane Motifs
The exploration of novel chemical space is a critical endeavor in the search for new drugs and materials. nih.govnih.govfigshare.comdigitellinc.com Azaspiro[3.5]nonane motifs play a crucial role in this exploration by providing access to three-dimensional structures that are underrepresented in traditional compound libraries. sigmaaldrich.com The rigid, non-planar nature of spirocycles allows for the creation of molecules with well-defined shapes and substituent orientations, which can lead to novel interactions with biological targets. sigmaaldrich.com
Natural products are a rich source of inspiration for exploring new chemical space, and spirocyclic structures are common motifs in these molecules. nih.govnih.govfigshare.com By incorporating azaspiro[3.5]nonane scaffolds into synthetic molecules, chemists can mimic the structural diversity of natural products and access regions of chemical space that have been underexplored by medicinal chemistry. nih.govnih.govfigshare.com This can lead to the discovery of compounds with novel mechanisms of action and improved therapeutic properties.
| Feature | Description | Reference |
| Three-Dimensionality | Spirocyclic nature provides access to non-planar molecular geometries. | sigmaaldrich.com |
| Scaffold Diversity | Allows for the creation of innovative sets of scaffolds for medicinal chemistry. | sigmaaldrich.com |
| Property Enhancement | Can be used to functionalize drug-like compounds to improve physicochemical properties. | sigmaaldrich.com |
Structural Features Influencing Molecular Interactions and Chemical Recognition
The specific structural features of azaspiro[3.5]nonanes are key to their function in molecular interactions and recognition. These features dictate how the molecules orient themselves and interact with their biological targets.
A defining characteristic of spirocyclic systems like azaspiro[3.5]nonane is their conformational rigidity. sigmaaldrich.com Unlike more flexible linear or monocyclic molecules, the spirocyclic core restricts the rotational freedom of the molecule, leading to a more defined three-dimensional structure. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. The dense and rigid substructure of these spirocycles creates spatially well-defined "exit vectors" for substituents, allowing for precise control over their orientation in three-dimensional space. sigmaaldrich.com
The nitrogen atom within the azaspiro[3.5]nonane ring system can act as a hydrogen bond acceptor, while an N-H group can act as a hydrogen bond donor. nih.govnih.gov This capacity for hydrogen bonding is crucial for molecular recognition, as these interactions are fundamental to the binding of ligands to biological macromolecules. The ability to form specific hydrogen bonds can significantly contribute to the potency and selectivity of a drug molecule.
Potential in Specialty Chemical and Material Production
The unique three-dimensional structure of the 1-phenyl-2-azaspiro[3.5]nonane scaffold, characterized by a spirocyclic center joining a cyclohexane (B81311) and an azetidine ring with a phenyl substituent, suggests a range of potential applications in the realm of specialty chemicals and advanced materials. While direct experimental studies on the material applications of this compound are not extensively documented in publicly available literature, the inherent properties of the azaspiro[3.5]nonane framework and related spirocyclic compounds provide a strong basis for inferring their potential. The rigid, non-planar geometry, combined with the reactivity of the secondary amine and the influence of the phenyl group, makes this scaffold a promising building block for novel materials with tailored properties.
The incorporation of spirocyclic units into polymer backbones is a known strategy to enhance the thermal and mechanical properties of materials. The rigidity of the spiro junction can significantly increase the glass transition temperature (Tg) of polymers, leading to materials with higher thermal stability and dimensional integrity. For instance, polymers of intrinsic microporosity (PIMs) containing spirocyclic units, such as those based on spirobisindane, are noted for their high gas permeability, which is valuable for membrane-based gas separation applications. ed.ac.ukresearchgate.net Similarly, the introduction of the this compound moiety could impart rigidity and potentially create microporosity in polymers, making them suitable for applications in gas separation membranes or as materials with high thermal resistance.
The secondary amine in the 2-azaspiro[3.5]nonane ring offers a reactive site for various chemical modifications, allowing the scaffold to be functionalized or polymerized. This functionality enables the synthesis of a variety of derivatives that can act as monomers for polymerization or as cross-linking agents to create robust polymer networks. For example, the amine group can react with acyl chlorides, isocyanates, or epoxides to form polyamides, polyureas, and epoxy resins, respectively. The resulting polymers would benefit from the spirocyclic core's rigidity and the phenyl group's influence on properties like solubility and intermolecular interactions.
Furthermore, azaheterocyclic compounds are recognized for their wide-ranging applications in materials chemistry, including their use in the development of electroluminescent materials, fluorescent sensors, and organic conductors. openaccessjournals.com The combination of the azaheterocyclic nature of the 2-azaspiro[3.5]nonane ring and the aromatic phenyl group in this compound could lead to materials with interesting photophysical or electronic properties.
The potential applications of this compound and its derivatives in specialty chemicals and materials are summarized in the following table, based on the properties of analogous spirocyclic and azaheterocyclic compounds.
| Potential Application Area | Key Structural Feature | Anticipated Material Properties | Potential Products |
| High-Performance Polymers | Rigid spirocyclic core | Increased glass transition temperature (Tg), enhanced thermal stability, improved mechanical strength. | Thermally resistant plastics, engineering thermoplastics, polymer composites. |
| Gas Separation Membranes | Spirocyclic structure inducing microporosity | High gas permeability and selectivity. | Membranes for CO2 capture, hydrogen purification, and air separation. |
| Functional Coatings | Reactive secondary amine, phenyl group | Improved adhesion, enhanced durability, tailored surface properties. | Protective coatings, anti-corrosion layers, functional surface finishes. |
| Advanced Resins and Adhesives | Bifunctional nature (amine and potential for further functionalization) | Strong adhesion, high cohesive strength, good thermal and chemical resistance. | Structural adhesives for aerospace and automotive industries, high-performance epoxy resins. |
| Optoelectronic Materials | Azaheterocyclic and aromatic moieties | Potential for fluorescence, charge transport properties. | Organic light-emitting diode (OLED) components, fluorescent probes, organic semiconductors. |
It is important to emphasize that while the structural characteristics of this compound are highly suggestive of these potential applications, further research and experimental validation are necessary to fully realize its utility in the field of specialty chemicals and advanced materials. The synthesis of functionalized monomers derived from this scaffold and their subsequent polymerization and characterization will be crucial steps in exploring and confirming these promising avenues.
Q & A
Q. What synthetic methodologies are effective for stereoselective synthesis of 1-Phenyl-2-azaspiro[3.5]nonane?
A three-step stereoselective synthesis has been reported using ethyl cyclobutanecarboxylate and chiral N-tert-butanesulfinyl aldimines. The process involves:
Diastereoselective addition of the cyclobutanecarboxylate anion to the imine.
Reduction of the ester group to a primary alcohol.
Intramolecular nucleophilic substitution of the tosylate intermediate to form the spirocyclic structure.
The stereochemistry was confirmed via single-crystal X-ray diffraction, ensuring enantiomeric purity critical for pharmacological studies .
Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?
Molecular docking and dynamics simulations are used to analyze interactions with target receptors (e.g., sigma receptors). Key steps include:
- Binding mode analysis using homology models of S1R/S2R receptors to identify critical residues (e.g., Glu172 in S1R for hydrogen bonding).
- Free-energy calculations (e.g., MM-GBSA) to quantify ligand-receptor affinity.
- Pharmacophore mapping to optimize substituents on the phenyl or azaspiro rings for enhanced selectivity .
Q. What spectroscopic techniques are recommended for structural elucidation of azaspiro compounds?
- NMR : H and C NMR to confirm spirocyclic connectivity and phenyl substitution patterns.
- X-ray crystallography : Resolves absolute stereochemistry and ring conformations.
- HRMS : Validates molecular formula and purity, especially for intermediates .
Advanced Research Questions
Q. How does stereochemistry influence the pharmacological profile of this compound derivatives?
Stereochemistry dictates receptor binding kinetics and functional activity (agonist vs. antagonist). For example:
- S1R antagonism : Compounds with specific configurations (e.g., 5b and 8f) show antiallodynic effects in vivo, reversed by the S1R agonist PRE-084.
- S1R agonism : Structural analogs (e.g., 4b) exhibit opposing effects, reversing BD-1063’s antiallodynic action.
Functional assays (e.g., phenytoin tests) and molecular dynamics simulations are critical to correlate stereochemistry with activity .
Q. How can researchers resolve contradictory data on agonist vs. antagonist behavior in azaspiro compounds?
Contradictions arise from subtle structural differences (e.g., substitution patterns, salt-bridge interactions). Strategies include:
- In vitro functional assays : Measure cAMP modulation or calcium flux to classify intrinsic activity.
- In vivo reversal tests : Co-administration with selective agonists/antagonists (e.g., PRE-084) to confirm mechanism.
- Crystallography : Compare binding modes of analogs (e.g., 4b vs. 5b) to identify critical interactions .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound derivatives?
- Neuropathic pain models : Mechanical hypersensitivity tests in mice (e.g., von Frey filaments) to assess antiallodynic efficacy.
- Dose-response studies : Compare potency (e.g., 20 mg/kg for 5b vs. 40 mg/kg for BD-1063).
- Phenytoin interaction assays : Confirm S1R-dependent mechanisms by blocking sodium channels .
Q. What recent advancements highlight the role of azaspiro scaffolds in drug discovery?
- Antitubercular agents : Benzothiazinones with 2-benzyl-2,7-diazaspiro[3.5]nonane moieties show potent activity against Mycobacterium tuberculosis.
- Sigma receptor ligands : 2,7-Diazaspiro[3.5]nonane derivatives exhibit nanomolar affinity (Ki < 10 nM) and subtype selectivity (S1R vs. S2R).
- Spirocyclic prodrugs : Improved metabolic stability and blood-brain barrier penetration compared to linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
